Cas no 164352-78-7 (3H-1,2,4-Triazole-3-thione, 4-cyclopropyl-2,4-dihydro-5-(trifluoromethyl)-)

Technical Introduction: 3H-1,2,4-Triazole-3-thione, 4-cyclopropyl-2,4-dihydro-5-(trifluoromethyl)-, is a heterocyclic compound featuring a triazole-thione core substituted with a cyclopropyl group and a trifluoromethyl moiety. This structure imparts unique reactivity and stability, making it valuable in pharmaceutical and agrochemical applications. The trifluoromethyl group enhances lipophilicity and metabolic resistance, while the cyclopropyl substitution contributes to steric and electronic modulation. The thione functionality offers versatile coordination sites for metal-binding applications. Its well-defined molecular framework supports precise synthetic modifications, enabling tailored derivatives for targeted biological or material science uses. The compound’s balanced properties make it a promising intermediate in medicinal chemistry and catalyst design.
3H-1,2,4-Triazole-3-thione, 4-cyclopropyl-2,4-dihydro-5-(trifluoromethyl)- structure
164352-78-7 structure
Product name:3H-1,2,4-Triazole-3-thione, 4-cyclopropyl-2,4-dihydro-5-(trifluoromethyl)-
CAS No:164352-78-7
MF:C6H6F3N3S
Molecular Weight:209.19214963913
CID:6388479
PubChem ID:53278880

3H-1,2,4-Triazole-3-thione, 4-cyclopropyl-2,4-dihydro-5-(trifluoromethyl)- 化学的及び物理的性質

名前と識別子

    • 3H-1,2,4-Triazole-3-thione, 4-cyclopropyl-2,4-dihydro-5-(trifluoromethyl)-
    • AKOS005232587
    • 4-cyclopropyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol
    • 164352-78-7
    • EN300-782189
    • AT31134
    • インチ: 1S/C6H6F3N3S/c7-6(8,9)4-10-11-5(13)12(4)3-1-2-3/h3H,1-2H2,(H,11,13)
    • InChIKey: GLUAQOJEKCEZOL-UHFFFAOYSA-N
    • SMILES: N1=C(C(F)(F)F)N(C2CC2)C(=S)N1

計算された属性

  • 精确分子量: 209.02345286g/mol
  • 同位素质量: 209.02345286g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 281
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.6
  • トポロジー分子極性表面積: 59.7Ų

じっけんとくせい

  • 密度みつど: 1.81±0.1 g/cm3(Predicted)
  • Boiling Point: 161.5±50.0 °C(Predicted)
  • 酸度系数(pKa): 6.03±0.20(Predicted)

3H-1,2,4-Triazole-3-thione, 4-cyclopropyl-2,4-dihydro-5-(trifluoromethyl)- Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-782189-1.0g
4-cyclopropyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol
164352-78-7 95%
1.0g
$557.0 2024-05-22
Enamine
EN300-782189-0.05g
4-cyclopropyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol
164352-78-7 95%
0.05g
$468.0 2024-05-22
Enamine
EN300-782189-0.5g
4-cyclopropyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol
164352-78-7 95%
0.5g
$535.0 2024-05-22
Enamine
EN300-782189-2.5g
4-cyclopropyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol
164352-78-7 95%
2.5g
$1089.0 2024-05-22
Enamine
EN300-782189-5.0g
4-cyclopropyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol
164352-78-7 95%
5.0g
$1614.0 2024-05-22
Enamine
EN300-782189-10.0g
4-cyclopropyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol
164352-78-7 95%
10.0g
$2393.0 2024-05-22
Enamine
EN300-782189-0.25g
4-cyclopropyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol
164352-78-7 95%
0.25g
$513.0 2024-05-22
Enamine
EN300-782189-0.1g
4-cyclopropyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol
164352-78-7 95%
0.1g
$490.0 2024-05-22

3H-1,2,4-Triazole-3-thione, 4-cyclopropyl-2,4-dihydro-5-(trifluoromethyl)- 関連文献

3H-1,2,4-Triazole-3-thione, 4-cyclopropyl-2,4-dihydro-5-(trifluoromethyl)-に関する追加情報

3H-1,2,4-Triazole-3-thione, 4-cyclopropyl-2,4-dihydro-5-(trifluoromethyl)

The compound with CAS No. 164352-78-7, commonly referred to as 3H-1,2,4-Triazole-3-thione, 4-cyclopropyl-2,4-dihydro-5-(trifluoromethyl), is a heterocyclic compound with a triazole-thione core. This structure is of significant interest in the fields of organic synthesis and materials science due to its unique electronic properties and potential applications in various industries. The triazole-thione framework is known for its stability and reactivity under specific conditions, making it a valuable building block in chemical research.

Recent studies have highlighted the importance of cyclopropyl substituents in modulating the electronic properties of heterocyclic compounds. The presence of a cyclopropyl group in this compound contributes to its enhanced stability and reactivity. Additionally, the trifluoromethyl group attached to the triazole-thione core introduces a strong electron-withdrawing effect, which further enhances the compound's reactivity in various chemical reactions. This combination of functional groups makes the compound a promising candidate for applications in drug discovery and agrochemicals.

One of the most recent advancements involving this compound is its use as an intermediate in the synthesis of novel antifungal agents. Researchers have demonstrated that derivatives of this compound exhibit potent activity against various fungal pathogens, including those resistant to conventional antifungal drugs. The trifluoromethyl group plays a crucial role in enhancing the bioavailability and efficacy of these agents.

In addition to its biological applications, this compound has also been explored for its potential in optoelectronic materials. The triazole-thione core exhibits interesting photophysical properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and solar cells. Recent studies have focused on optimizing the electronic properties of this compound by introducing various substituents, including the cyclopropyl and trifluoromethyl groups.

The synthesis of this compound involves a multi-step process that typically begins with the preparation of the triazole-thione core. The introduction of the cyclopropyl and trifluoromethyl groups is achieved through carefully designed coupling reactions or substitution reactions. These steps require precise control over reaction conditions to ensure high yields and purity of the final product.

From a structural standpoint, the compound's molecular formula is C9H9F3N3S. Its molecular weight is approximately 266 g/mol, and it exists as a crystalline solid under standard conditions. The compound is sparingly soluble in water but exhibits good solubility in organic solvents such as dichloromethane and acetonitrile.

Recent research has also explored the use of this compound as a precursor for constructing more complex heterocyclic frameworks. By leveraging its reactivity under specific conditions, chemists have successfully synthesized novel compounds with potential applications in drug delivery systems and advanced materials.

In conclusion, 3H-1,2,4-Triazole-3-thione, 4-cyclopropyl-2,4-dihydro-5-(trifluoromethyl) (CAS No. 164352-78-7) is a versatile compound with a wide range of potential applications across multiple disciplines. Its unique combination of functional groups makes it an invaluable tool for researchers working in organic synthesis, materials science, and pharmacology.

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